PAL Substrate Kinetics vs. L-Phenylalanine
3-(2,5-Cyclohexadienyl)-L-alanine (2,5-dihydro-L-phenylalanine) acts as a substrate for phenylalanine ammonia-lyase (PAL) with a 2.8-fold lower Km (14.5 µM) but a 30-fold reduction in catalytic efficiency (Vmax = 0.0081) compared to the natural substrate L-phenylalanine (Km = 40.9 µM; Vmax = 0.244) [1].
| Evidence Dimension | PAL Substrate Kinetics |
|---|---|
| Target Compound Data | Km = 14.5 µM; Vmax = 0.0081 |
| Comparator Or Baseline | L-Phenylalanine: Km = 40.9 µM; Vmax = 0.244 |
| Quantified Difference | Km: 2.8-fold lower; Vmax: 30-fold lower |
| Conditions | Recombinant PAL from parsley |
Why This Matters
This data positions 3-(2,5-cyclohexadienyl)-L-alanine as a sub-optimal PAL substrate, useful for trapping enzyme-substrate intermediates or studying catalytic steps beyond initial binding.
- [1] A. Skolaut and J. Rétey. (2000). 3-(2,5-Cyclohexadienyl)-L-alanine (1,4-Dihydro-L-phenylalanine) Its Synthesis and Behaviour in the Phenylalanine Ammonia-Lyase Reaction. Table 2. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4). View Source
